molecular formula C19H26O4 B072969 2-Methoxyestriol CAS No. 1236-72-2

2-Methoxyestriol

Cat. No.: B072969
CAS No.: 1236-72-2
M. Wt: 318.4 g/mol
InChI Key: PEXPJFWTSZLEAQ-YSYMNNNUSA-N
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Description

2-Methoxyestriol is an endogenous estrogen metabolite, specifically a derivative of estriol and 2-hydroxyestriol. It is known for its negligible affinity for estrogen receptors and lack of estrogenic activity. Despite this, this compound has been observed to exhibit non-estrogen receptor-mediated cholesterol-lowering effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyestriol typically involves the methylation of 2-hydroxyestriol. This process can be achieved through the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyestriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

2-Methoxyestriol exerts its effects primarily through non-estrogen receptor-mediated pathways. It has been shown to influence cholesterol metabolism by modulating the activity of enzymes involved in cholesterol synthesis and degradation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various proteins and enzymes in the liver and other tissues .

Comparison with Similar Compounds

Uniqueness: 2-Methoxyestriol is unique due to its specific metabolic origin from estriol and 2-hydroxyestriol, and its distinct lack of estrogenic activity. This makes it an interesting compound for studying non-estrogen receptor-mediated effects and potential therapeutic applications .

Properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O4/c1-19-6-5-11-12(14(19)9-16(21)18(19)22)4-3-10-7-15(20)17(23-2)8-13(10)11/h7-8,11-12,14,16,18,20-22H,3-6,9H2,1-2H3/t11-,12+,14-,16+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXPJFWTSZLEAQ-YSYMNNNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924551
Record name 2-Methoxyestra-1(10),2,4-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236-72-2
Record name (16α,17β)-2-Methoxyestra-1,3,5(10)-triene-3,16,17-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyestriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyestra-1(10),2,4-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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